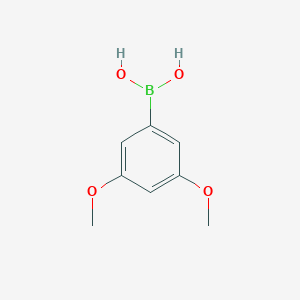

3,5-Dimethoxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIURRYWQBBCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402559 | |

| Record name | 3,5-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192182-54-0 | |

| Record name | 3,5-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dimethoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxyphenylboronic Acid

CAS Number: 192182-54-0

This technical guide provides a comprehensive overview of 3,5-Dimethoxyphenylboronic acid, a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry.[1][2] It serves as a crucial building block for researchers, scientists, and professionals in drug development and materials science.[1][2]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] Its unique structure, featuring two electron-donating methoxy groups, enhances its solubility and reactivity in various organic transformations.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | References |

| CAS Number | 192182-54-0 | [1] |

| Molecular Formula | C₈H₁₁BO₄ | [1][3] |

| Molecular Weight | 181.98 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [1][2][4] |

| Melting Point | 202 - 208 °C | [1] |

| Boiling Point | 371.6 °C at 760 mmHg | [5] |

| Purity | ≥95% - ≥98% | [1][4] |

| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, DMF). Limited solubility in water. | [2] |

| Storage | Store at room temperature in a dry, dark place. | [5][6] |

Synthesis and Purification

General Synthesis Protocol:

The synthesis of this compound is commonly achieved through the reaction of a corresponding 3,5-dimethoxyphenyl halide (e.g., 1-bromo-3,5-dimethoxybenzene) or 3,5-dimethoxybenzaldehyde with a boron-containing reagent.[2] This process typically involves a transition-metal catalyst, often palladium-based, followed by acidic hydrolysis to yield the final boronic acid.[2]

A common laboratory-scale synthesis involves the Grignard reaction. A solution of 3,5-dimethoxyphenylmagnesium bromide is prepared from 1-bromo-3,5-dimethoxybenzene and magnesium turnings. This Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures. The resulting boronate ester is subsequently hydrolyzed with an acid to produce this compound.

Purification:

The crude product is typically purified by recrystallization from a suitable solvent system, such as water or an aqueous/organic mixture, to yield a white, crystalline solid.[7]

Caption: General workflow for the synthesis of this compound.

Core Applications and Experimental Protocols

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][6] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds to create complex biaryl structures.[8]

Key Application Areas:

-

Pharmaceuticals: It serves as a fundamental building block in the synthesis of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1][5][9]

-

Agrochemicals: Used in the development of new pesticides and herbicides.[1]

-

Materials Science: Employed in the creation of advanced materials such as polymers, luminescent materials, liquid crystals, and nanomaterials for electronics and coatings.[1][2][5]

-

Bioconjugation and Sensors: The boronic acid moiety can selectively bind to diols, making it valuable for creating sensors for glucose and other biomolecules and for use in drug delivery systems.[1]

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for coupling this compound with an aryl halide.

-

Reaction Setup: In an inert atmosphere (e.g., under Nitrogen or Argon), combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq) in a reaction vessel.

-

Solvent Addition: Add a degassed solvent system. Common choices include a mixture of an organic solvent and water, such as Dioxane/H₂O, Toluene/H₂O, or DMF.

-

Reaction Conditions: Heat the mixture with stirring. Reaction temperatures typically range from 80 °C to 110 °C.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Biological Activity

While this compound itself is not typically the active pharmaceutical ingredient, it is a critical precursor for synthesizing molecules with significant biological activities. Its dimethoxy-substituted phenyl ring is a common motif in various natural products and drug candidates.

Derivatives synthesized using this boronic acid have shown promise in several therapeutic and pest management areas:

-

Anticancer Agents: Novel trimethoxyphenyl (TMP)-based analogues have exhibited potent cytotoxic activity against hepatocellular carcinoma (HepG2) cell lines and act as inhibitors of β-tubulin polymerization.[9]

-

Pest Management: Stilbene derivatives synthesized from this compound have demonstrated strong larvicidal activity against Aedes aegypti mosquitoes.[10]

-

Antifungal and Nematicidal Activity: Certain analogs have shown strong inhibition of Colletotrichum fungi and have affected the mobility of root-knot nematode juveniles (Meloidogyne incognita).[10]

Caption: Logical flow from building block to biologically active compounds.

Safety and Handling

This compound causes skin and serious eye irritation.[3][4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Steps should be taken to prevent its release into the environment.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. (3,5-Dimethoxyphenyl)boronic acid | C8H11BO4 | CID 4374257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Manufacturers of this compound, 98%, CAS 192182-54-0, D 2174, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. Boronic Acids and Derivatives | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 3,5-Dimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxyphenylboronic acid is a versatile organoboron compound with the chemical formula C₈H₁₁BO₄.[1][2] It serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][3] Its unique electronic and structural properties, conferred by the two methoxy groups on the phenyl ring, enhance its reactivity and solubility, making it an invaluable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and a visualization of its application in a key chemical transformation.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to its handling, storage, and application in various chemical processes.

| Property | Value |

| Molecular Formula | C₈H₁₁BO₄[1][2] |

| Molecular Weight | 181.98 g/mol [2] |

| Appearance | White to light yellow or light orange powder/crystals[2][3] |

| Melting Point | 202-207 °C[2] |

| Boiling Point | 371.6 ± 52.0 °C (Predicted)[3] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted)[3] |

| Solubility | Soluble in methanol[3] |

| pKa | 7.67 ± 0.10 (Predicted)[3] |

| CAS Number | 192182-54-0[1] |

Experimental Protocols

Accurate determination of physical properties is critical for the consistent application of a chemical reagent. The following are detailed methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a sensitive indicator of its purity. The capillary method is a common and reliable technique for this measurement.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Set a heating ramp rate of approximately 10-15 °C per minute for a preliminary, rapid determination to find the approximate melting range.

-

For an accurate measurement, allow the apparatus to cool and then set a slower ramp rate of 1-2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting). The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in reactions and for purification processes.

-

General Procedure:

-

Place a small, measured amount of the solid (e.g., 10 mg) into a test tube.

-

Add a small volume of the desired solvent (e.g., 0.5 mL) at room temperature.

-

Vigorously agitate the mixture for 1-2 minutes.

-

Visually inspect the mixture to determine if the solid has completely dissolved. If not, continue adding the solvent in small increments up to a total volume of 3 mL, with agitation after each addition.

-

The compound is considered soluble if it forms a homogeneous solution.

-

-

Solvent Selection:

-

Start with common laboratory solvents of varying polarities, such as water, methanol, ethanol, acetone, dichloromethane, and hexane.

-

Based on the "like dissolves like" principle, the methoxy groups and the boronic acid moiety suggest some polarity. It is reported to be soluble in methanol.[3]

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For boronic acids, the pKa is an important factor in their reactivity, particularly in Suzuki-Miyaura coupling.

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

-

Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), of a known concentration.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

Place the boronic acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Slowly add the standardized NaOH solution in small, known increments from a burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the boronic acid has been neutralized by the base. This point corresponds to the midpoint of the steepest part of the titration curve.

-

Application in Suzuki-Miyaura Coupling

This compound is a prominent reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds between an organoborane and an organohalide, catalyzed by a palladium(0) complex.

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:[4]

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar'-X) to form a Pd(II) complex.[4]

-

Transmetalation: The organic group from the activated boronic acid (the boronate, formed by the reaction with a base) is transferred to the palladium center, displacing the halide.[4]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

The electron-donating methoxy groups on this compound can influence the rate of the transmetalation step, a critical factor in the overall efficiency of the coupling reaction.[5]

References

Determining the Solubility of 3,5-Dimethoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Dimethoxyphenylboronic acid and the experimental protocols for its determination. While quantitative solubility data for this specific compound is not extensively available in public literature, this document outlines the established methodologies for researchers to generate such data in a reliable and reproducible manner.

Solubility Data of Arylboronic Acids

The solubility of arylboronic acids is influenced by several factors, including the nature and position of substituents on the phenyl ring and the polarity of the solvent.[1][2][3] The two methoxy groups present in this compound are suggested to enhance its solubility and reactivity.[4]

While specific quantitative data for this compound is limited, the following table provides available information and a template for recording experimentally determined solubility values. For comparison, the water solubility of the related compound 3,4-Dimethoxyphenylboronic acid is 25 g/L.[5]

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method | Reference |

| Methanol | Not Specified | Soluble | Not Specified | Not Specified | [6][7] |

| [Enter Solvent] | [Enter Temp.] | [Enter Method] | |||

| [Enter Solvent] | [Enter Temp.] | [Enter Method] |

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of organic compounds, including boronic acids. The dynamic (or synthetic) method is a widely used and reliable technique for determining the solubility of boronic acids in organic solvents.[1][2][3] Other common methods include the shake-flask method, titration, and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Dynamic Method for Solubility Determination

The dynamic method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[1] A biphasic sample of the boronic acid and the chosen solvent with a precisely known composition is prepared. This mixture is then heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[1] The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[1][2][3]

Caption: Workflow for the dynamic method of solubility determination.

-

This compound

-

High-purity organic solvents

-

Jacketed glass vessel

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or light source and detector

-

Heating/cooling circulator

-

Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel to create a mixture of known composition.[1]

-

Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.3 K/h) while vigorously stirring.[1]

-

Equilibrium Point Determination: Continuously monitor the turbidity of the sample. The temperature at which the turbidity completely disappears, and the light transmission reaches a maximum, is recorded as the solid-liquid equilibrium point for that specific mole fraction.[1]

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.[1]

Factors Influencing Solubility

The solubility of organic compounds is governed by several factors:

-

Polarity: The principle of "like dissolves like" is fundamental. Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[8]

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[8]

-

Molecular Size: Larger molecules are generally less soluble than smaller molecules as it is more difficult for solvent molecules to surround them.[8]

-

Pressure: This factor is primarily relevant for the solubility of gases in liquids.[8]

By following the detailed experimental protocol outlined in this guide, researchers can generate accurate and reliable solubility data for this compound, which is crucial for its application in drug development and other scientific research.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. chemimpex.com [chemimpex.com]

- 5. 122775-35-3 CAS MSDS (3,4-Dimethoxyphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 192182-54-0 [chemicalbook.com]

- 7. This compound | 192182-54-0 | TCI Deutschland GmbH [tcichemicals.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 3,5-dimethoxyphenylboronic acid, a valuable reagent in organic chemistry, particularly in the realm of cross-coupling reactions for pharmaceutical and materials science applications. This guide details a common and effective synthetic methodology, presents key quantitative data in a structured format, and includes detailed experimental protocols.

Introduction

This compound is an organoboron compound that serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions.[1] Its utility lies in the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and other structurally diverse molecules.[1] These molecules are often scaffolds for novel therapeutic agents and advanced materials. The presence of the two methoxy groups on the phenyl ring can influence the electronic properties and solubility of the resulting coupled products.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 192182-54-0 |

| Molecular Formula | C₈H₁₁BO₄ |

| Molecular Weight | 181.98 g/mol |

| Appearance | White to off-white or pale yellow crystalline powder[2] |

| Melting Point | 202-207 °C |

| Purity | ≥95% |

Synthetic Pathway

The most prevalent and reliable method for the synthesis of this compound involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with a borate ester. This classical approach offers a high-yielding and straightforward route to the desired product.

The overall synthetic transformation is depicted below:

Caption: Synthesis of this compound.

Experimental Protocols

The following protocols are based on established general procedures for the synthesis of arylboronic acids via Grignard reagents.

Preparation of 3,5-Dimethoxyphenylmagnesium Bromide (Grignard Reagent)

This procedure outlines the formation of the Grignard reagent, a critical intermediate in the synthesis.

Caption: Grignard Reagent Formation Workflow.

Detailed Methodology:

-

Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions. A three-necked round-bottom flask is equipped with a reflux condenser (with a nitrogen inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer.

-

Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to help initiate the reaction.

-

Reagent Preparation: A solution of 1-bromo-3,5-dimethoxybenzene (1.0 equivalent) in anhydrous diethyl ether is prepared in the dropping funnel.

-

Reaction Initiation and Progression: A small portion of the aryl bromide solution is added to the magnesium suspension. The mixture may be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy, grayish solution. Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. The reaction mixture is stirred until most of the magnesium has been consumed.

Synthesis of this compound

This protocol details the reaction of the Grignard reagent with a borate ester to form the final product.

Detailed Methodology:

-

Cooling: The freshly prepared Grignard reagent is cooled to -78°C in a dry ice/acetone bath.

-

Addition of Borate Ester: A solution of triisopropyl borate (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the cooled Grignard solution, maintaining the temperature below -70°C.

-

Warming and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, typically from a solvent mixture such as ether/hexanes.

Quantitative Data

While specific yields can vary depending on the scale and reaction conditions, the synthesis of arylboronic acids via the Grignard method is generally high-yielding.

Table 2: Representative Reaction Data for Arylboronic Acid Synthesis

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-3,5-dimethylbenzene | [3] |

| Reagents | Mg, Trimethyl borate | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Yield | 74% | [3] |

Note: This data is for a structurally similar compound and serves as an estimate for the synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound are confirmed by standard analytical techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.76–6.65 (m, 2H), 6.62 (d, J = 3.0 Hz, 1H), 4.59 (bs, 1H), 3.74 (s, 6H)[4] |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 155.0, 139.5, 122.6 (2C), 113.1 (2C), 55.8 (2C)[4] |

Note: The provided NMR data is for a closely related compound, 3,5-dimethylphenol, and may not exactly match that of this compound. It is provided here as a representative example.

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and efficient method for producing this valuable synthetic intermediate. This guide provides the necessary theoretical and practical framework for researchers and professionals in the fields of chemical synthesis and drug development to successfully prepare and characterize this important compound. Careful attention to anhydrous conditions is paramount for achieving high yields and purity. The availability of this versatile building block facilitates the exploration of novel chemical entities with potential applications in medicine and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 192182-54-0・(3,5-Dimethoxyphenyl)boronic Acid・325-90851[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. cris.unibo.it [cris.unibo.it]

Spectroscopic Profile of 3,5-Dimethoxyphenylboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethoxyphenylboronic acid (CAS No. 192182-54-0), a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally verified public data, predicted values based on structure-property relationships and analysis of similar compounds are provided for NMR data. The IR data is based on characteristic absorption frequencies of the functional groups present in the molecule.

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | Doublet | 2 H | H-2, H-6 (ortho) |

| ~6.5 - 6.7 | Triplet | 1 H | H-4 (para) |

| ~4.8 - 5.5 (broad) | Singlet | 2 H | B(OH)₂ |

| ~3.8 | Singlet | 6 H | 2 x -OCH₃ |

Solvent: CDCl₃ or DMSO-d₆. Predicted values are based on standard chemical shift tables and analysis of substituted benzene derivatives.

Table 2: ¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-3, C-5 (-OCH₃) |

| ~135 (weak) | C-1 (-B(OH)₂) |

| ~115 | C-2, C-6 |

| ~105 | C-4 |

| ~55 | -OCH₃ |

Solvent: CDCl₃ or DMSO-d₆. Predicted values are based on standard chemical shift tables and analysis of substituted benzene derivatives.

Table 3: FT-IR (Fourier Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | B-OH (Hydrogen bonded) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | -OCH₃ |

| 1600 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| 1470 - 1430 | Medium | C=C Stretch | Aromatic Ring |

| 1350 - 1300 | Strong | B-O Stretch (asymmetric) | Boronic Acid |

| 1250 - 1200 | Strong | C-O Stretch (asymmetric) | Aryl Ether |

| 1050 - 1000 | Strong | C-O Stretch (symmetric) | Aryl Ether |

| ~700 | Strong | B-O-H Bend (out-of-plane) | Boronic Acid |

Table 4: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 164 | Moderate | [M - H₂O]⁺ |

| 137 | High | [M - B(OH)₂]⁺ or [C₈H₉O₂]⁺ |

| 122 | Moderate | [C₇H₆O₂]⁺ (Loss of CH₃ from [C₈H₉O₂]⁺) |

| 107 | Moderate | [C₇H₇O]⁺ (Loss of CH₃O from [C₈H₉O₂]⁺) |

Ionization Method: Electron Ionization (EI). Fragmentation patterns are predicted based on the stability of carbocations and common fragmentation pathways of aromatic ethers and boronic acids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent standard procedures for the spectroscopic analysis of arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are typically acquired with a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between scans.

-

¹³C NMR Acquisition: Carbon NMR spectra are acquired with a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm and a larger number of scans (e.g., 1024-4096) are required due to the lower natural abundance of the ¹³C isotope.

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to a more volatile ester (e.g., by reaction with a diol) may be necessary.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source is used.

-

Data Acquisition (EI): In EI mode, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. The resulting ions are separated by their mass-to-charge ratio.

-

Data Acquisition (ESI): In ESI mode, the sample solution is sprayed through a charged capillary, creating fine droplets from which ions are desolvated and enter the mass analyzer. This is a softer ionization technique that often results in a more prominent molecular ion peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Purity Analysis of 3,5-Dimethoxyphenylboronic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of 3,5-Dimethoxyphenylboronic acid, a key building block in organic synthesis and drug discovery. This document outlines detailed experimental protocols for various analytical techniques, presents quantitative data in a structured format, and discusses potential impurities.

Introduction

This compound (CAS No. 192182-54-0) is an important reagent utilized in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] Its purity is critical to ensure the desired reaction outcomes, yields, and the purity of the final products, particularly in the context of pharmaceutical development where stringent quality control is paramount. This guide details the analytical methodologies for establishing the purity profile of this compound.

Physicochemical Properties and Specifications

A summary of the typical physicochemical properties and purity specifications for this compound from commercial suppliers is presented in Table 1.

| Property | Specification |

| Appearance | White to off-white or light yellow powder/crystals |

| Molecular Formula | C₈H₁₁BO₄ |

| Molecular Weight | 181.98 g/mol |

| Melting Point | 202-208 °C[2][3] |

| Purity (by HPLC/NMR) | ≥95% to ≥98%[2][3] |

| Solubility | Soluble in methanol, ethanol, and DMSO. |

Analytical Techniques for Purity Determination

A multi-technique approach is recommended for a comprehensive purity assessment of this compound. The following sections detail the experimental protocols for the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for separating the main component from its organic impurities. Given the polar nature of boronic acids, care must be taken to avoid on-column degradation.[4]

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically used. A sample gradient might be:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile

-

Gradient: Start with a low percentage of Solvent B, and gradually increase to elute more hydrophobic impurities.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition or a compatible solvent like acetonitrile/water.

A typical analytical workflow for HPLC purity assessment is illustrated in the diagram below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and the detection of impurities. Quantitative NMR (qNMR) can also be used for an accurate purity assessment.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.[5][6]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

-

¹H NMR Analysis:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Chemical Shifts (Predicted):

-

~8.0 ppm (broad singlet, 2H, -B(OH)₂)

-

~6.8 ppm (d, J ≈ 2 Hz, 2H, Ar-H ortho to boronic acid)

-

~6.4 ppm (t, J ≈ 2 Hz, 1H, Ar-H para to boronic acid)

-

~3.7 ppm (s, 6H, -OCH₃)

-

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Chemical Shifts (Predicted):

-

~160 ppm (Ar-C-OCH₃)

-

~145 ppm (Ar-C-B)

-

~108 ppm (Ar-CH ortho to boronic acid)

-

~100 ppm (Ar-CH para to boronic acid)

-

~55 ppm (-OCH₃)

-

-

The logical relationship for NMR data interpretation is shown in the diagram below.

Melting Point Determination

The melting point is a good indicator of purity. Pure crystalline compounds have a sharp melting point range, while impurities typically depress and broaden the melting range.

Experimental Protocol:

-

Instrumentation: A calibrated melting point apparatus.

-

Sample Preparation: Finely powder the sample and pack it into a capillary tube to a height of 2-3 mm.

-

Procedure:

-

Place the capillary tube in the melting point apparatus.

-

Heat rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion).

-

Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential impurities. A common synthesis involves the reaction of 1-bromo-3,5-dimethoxybenzene with a borating agent. Potential impurities could include:

-

Starting Materials: Unreacted 1-bromo-3,5-dimethoxybenzene.

-

Homocoupling Byproducts: Biphenyl derivatives formed from the coupling of two aryl groups.

-

Hydrolytic Degradation Products: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), especially upon heating or under acidic conditions.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

The general pathway for identifying impurities is depicted below.

Quantitative Data Summary

The following table provides an example of how to summarize the purity data for a batch of this compound, based on a typical Certificate of Analysis for a related boronic acid.

| Analytical Test | Method | Specification | Result |

| Appearance | Visual | White to off-white solid | Conforms |

| Purity by HPLC | Reversed-Phase HPLC | ≥ 98.0% | 99.2% |

| Identity by ¹H NMR | 400 MHz NMR (DMSO-d₆) | Conforms to structure | Conforms |

| Melting Point | Capillary Method | 202-208 °C | 204.5 - 206.0 °C |

| Residual Solvents | GC-HS | Per USP <467> | Below reporting limit |

Conclusion

The purity of this compound is a critical quality attribute that can be reliably determined using a combination of chromatographic and spectroscopic techniques. This guide provides a framework for the analytical testing of this important synthetic building block, ensuring its suitability for use in research and development, particularly within the pharmaceutical industry. Adherence to these detailed protocols will enable scientists to confidently assess the purity and quality of this compound.

References

- 1. 192182-54-0・(3,5-Dimethoxyphenyl)boronic Acid・325-90851[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. Manufacturers of this compound, 98%, CAS 192182-54-0, D 2174, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. 3,5-二甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. thno.org [thno.org]

Commercial Suppliers and Technical Guide for 3,5-Dimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethoxyphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document outlines its commercial availability, key chemical properties, and significant applications, with a focus on its use in the synthesis of biologically active molecules, particularly as a precursor to potent anticancer agents. Detailed experimental protocols and a discussion of the relevant signaling pathways are provided to support researchers in their drug discovery and development endeavors.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of typical purities and physical properties to aid in procurement decisions.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Sigma-Aldrich (Merck) | ≥95% | 192182-54-0 | C₈H₁₁BO₄ | 181.98 | 202-207 | Solid |

| Chem-Impex | ≥98% | 192182-54-0 | C₈H₁₁BO₄ | 181.98 | 206 - 208 | White solid |

| Thermo Scientific Chemicals | 98% | 192182-54-0 | C₈H₁₁BO₄ | 181.98 | - | - |

| Otto Chemie Pvt. Ltd. | 98% | 192182-54-0 | C₈H₁₁BO₄ | 181.98 | 202-207 | White to light yellow to light orange powder or crystals |

| FUJIFILM Wako | 96+% (NMR) | 192182-54-0 | C₈H₁₁BO₄ | 181.98 | - | - |

| AA Blocks | min 98% | 192182-54-0 | C₈H₁₁BO₄ | 181.98 | - | - |

Physicochemical Data and Safety Information

Chemical Identifiers:

-

IUPAC Name: (3,5-dimethoxyphenyl)boronic acid

-

InChI Key: XUIURRYWQBBCCK-UHFFFAOYSA-N[2]

-

SMILES: COc1cc(OC)cc(c1)B(O)O[2]

Physical Properties:

-

Appearance: Typically a white to off-white solid or crystalline powder.[1][3]

-

Boiling Point: 371 °C (literature value)[1]

-

Flash Point: 81.3 °C (closed cup)[4]

Safety and Handling: According to available Safety Data Sheets (SDS), this compound is considered hazardous. It can cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the supplier's SDS.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and materials science.[1] The two methoxy groups on the phenyl ring enhance its solubility and reactivity in these coupling reactions.[1]

Synthesis of Combretastatin A-4 Analogs as Tubulin Polymerization Inhibitors

A significant application of this compound is in the synthesis of analogs of Combretastatin A-4 (CA-4), a natural product isolated from the African willow tree Combretum caffrum. CA-4 and its analogs are potent anticancer agents that act by inhibiting tubulin polymerization.[5][6] The 3,5-dimethoxyphenyl moiety often serves as a key structural feature in these analogs, mimicking one of the aromatic rings of the natural product.

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds, which can be adapted for the synthesis of CA-4 analogs using this compound.

Materials:

-

This compound (1.0 equivalent)

-

Aryl halide (e.g., aryl bromide) (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine this compound, the aryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for several minutes to remove oxygen.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Signaling Pathway: Tubulin Polymerization Inhibition and Induction of Apoptosis

Combretastatin A-4 and its analogs, synthesized using this compound, exert their anticancer effects by targeting the microtubule dynamics within cancer cells. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[5][6] This disruption of the microtubule network has profound downstream effects, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

The inhibition of tubulin polymerization prevents the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[5] Prolonged mitotic arrest activates the spindle assembly checkpoint, which, if the damage is irreparable, triggers the intrinsic apoptotic pathway. This pathway involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[5] This shift in the balance of apoptotic regulators leads to the activation of caspases, a family of proteases that execute the apoptotic program, resulting in the dismantling of the cell.

References

- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Anticancer Screening and Molecular Docking Studies of New Heterocycles with Trimethoxyphenyl Scaffold as Combretastatin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-amino 5-aryl thiophenes as a new class of tubulin inhibitors. [iris.unipa.it]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,5-Dimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organic halide or triflate.[1] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[1][3]

3,5-Dimethoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science. The 3,5-dimethoxyphenyl motif is present in numerous natural products and pharmacologically active compounds. Its incorporation into molecular scaffolds via Suzuki-Miyaura coupling allows for the rapid exploration of chemical space in drug discovery programs. These application notes provide a detailed protocol for the use of this compound in Suzuki-Miyaura coupling reactions.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:

Where:

-

(CH3O)2-Ar-B(OH)2 is this compound

-

R-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate

-

Pd Catalyst is a palladium(0) source, often used with a phosphine ligand

-

Base is typically a carbonate, phosphate, or hydroxide

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides. These values are based on typical conditions and yields observed for similar substrates and should be considered as a guideline for reaction optimization.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | ~85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~90-98 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 16 | ~80-90 |

| 4 | 4-Chlorotoluene | Pd₂ (dba)₃ (1.5) + XPhos (3) | K₃PO₄ | THF/H₂O (5:1) | 80 | 24 | ~75-85 |

Experimental Protocols

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 equiv.)

-

This compound (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (if using a simple palladium source like Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (and ligand, if necessary).

-

Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

-

Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Logical Relationship of Reaction Components

Caption: Logical relationship of components in the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis Using 3,5-Dimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful tool due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2] 3,5-Dimethoxyphenylboronic acid is a versatile building block in these reactions, serving as a precursor for the introduction of the 3,5-dimethoxyphenyl moiety into a variety of organic molecules. This structural motif is of significant interest in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional materials.[3]

These application notes provide a detailed overview of the palladium-catalyzed Suzuki-Miyaura coupling reaction utilizing this compound, including a general catalytic cycle, a representative experimental protocol, and a summary of typical reaction parameters and yields.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle initiated by a palladium(0) species. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on established methodologies and should be adapted and optimized for specific substrates and scales.

Synthesis of 3,5-Bis(3,5-dimethoxyphenyl)-2,4,6-trimethylpyridine

This protocol is adapted from the synthesis of a symmetrically substituted diarylpyridine, demonstrating the application of this compound in a Suzuki-Miyaura coupling reaction.

Materials:

-

3,5-Dibromo-2,4,6-collidine

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, combine 3,5-dibromo-2,4,6-collidine (1.0 eq), this compound (2.2 eq), and sodium carbonate (4.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.03 eq) and tri(o-tolyl)phosphine (0.12 eq).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water in a 3:1:1 ratio. The total solvent volume should be sufficient to ensure effective stirring and dissolution of the reagents.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-bis(3,5-dimethoxyphenyl)-2,4,6-trimethylpyridine.

Figure 2. General Experimental Workflow for Suzuki-Miyaura Coupling.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under palladium catalysis. The yields are indicative and may vary depending on the specific reaction conditions and substrates used.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3,5-Dibromo-2,4,6-collidine | Pd(OAc)₂ (3) | P(o-tol)₃ (12) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 16 | 90 |

| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| 3 | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | Toluene | 110 | 12 | 75-85 |

Note: The data in this table is compiled from typical literature values for similar Suzuki-Miyaura coupling reactions and should be used as a guideline for reaction development.

Applications in Research and Development

The biaryl structures synthesized using this compound are prevalent in various fields:

-

Drug Development: The 3,5-dimethoxyphenyl moiety is a key pharmacophore in numerous biologically active molecules, including enzyme inhibitors and receptor antagonists. The ability to readily synthesize derivatives allows for the exploration of structure-activity relationships.

-

Materials Science: Biaryl compounds form the backbone of many organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these materials can be tuned by modifying the substitution pattern of the biaryl core.

-

Agrochemicals: The development of new herbicides and pesticides often involves the synthesis and screening of novel molecular architectures, with biaryl structures being a common template.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of a wide range of substituted biaryl compounds. The mild reaction conditions, high functional group tolerance, and predictable reactivity make it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and data presented herein provide a solid foundation for the application of this important synthetic transformation.

References

Application Notes: Synthesis of Biaryl Compounds Utilizing 3,5-Dimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmacologically active compounds, natural products, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds between sp²-hybridized centers. This protocol focuses on the application of 3,5-dimethoxyphenylboronic acid as a key building block in the palladium-catalyzed synthesis of diverse biaryl compounds. The 3,5-dimethoxy substitution pattern is of particular interest as it is a common feature in bioactive molecules, including resveratrol analogues and various kinase inhibitors, offering sites for further functionalization and influencing the overall electronic and steric properties of the target molecule.

Core Reaction: Suzuki-Miyaura Cross-Coupling

The fundamental transformation involves the palladium-catalyzed reaction between this compound and an aryl or heteroaryl halide (or triflate) in the presence of a base. The reaction is highly efficient, tolerates a wide range of functional groups, and generally proceeds with high yields.

General Reaction Scheme:

Where Ar-X represents an aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf).

Data Presentation: Representative Reaction Conditions and Yields

The successful synthesis of biaryl compounds via Suzuki-Miyaura coupling is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. The following tables summarize typical conditions and resulting yields for the coupling of this compound with a variety of aryl halides.

Table 1: Coupling of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | ~85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~90-98 |

| 3 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | ~88-96 |

| 4 | 1-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 12 | ~85-92 |

| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | ~75-85 |

Yields are approximate and based on literature for structurally similar couplings. Optimization for specific substrates is recommended.

Table 2: Common Catalysts, Ligands, and Bases for Suzuki-Miyaura Coupling

| Component | Examples | Typical Loading | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Pd(OAc)₂ and Pd₂(dba)₃ are precatalysts and require a ligand for optimal activity. Pd(PPh₃)₄ can be used directly.[1] |

| Phosphine Ligands | PPh₃, PCy₃, SPhos, XPhos, RuPhos | 1-10 mol% | Bulky, electron-rich phosphine ligands often enhance catalytic activity, especially for less reactive aryl chlorides. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF, Ba(OH)₂ | 2-3 equivalents | The base is crucial for the transmetalation step.[2] The choice of base can significantly impact reaction rate and yield. |

| Solvent System | Toluene, 1,4-Dioxane, DME, THF, DMF | Biphasic with H₂O | A mixture of an organic solvent and an aqueous base solution is most common. Anhydrous conditions can also be employed. |

Experimental Protocols

The following protocols provide a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

Toluene

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Add toluene and water (typically in a 4:1 ratio) to the flask via syringe. The solvent volume should be sufficient to create a stirrable mixture (typically 0.1 M concentration with respect to the aryl bromide).

-

Stir the reaction mixture vigorously and heat to 90-100 °C under the inert atmosphere.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical laboratory workflow for the synthesis and purification of biaryl compounds using the described protocol.

References

Application of 3,5-Dimethoxyphenylboronic Acid in the Synthesis of Benzopyranone-Based GABA-A Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3,5-dimethoxyphenylboronic acid in the synthesis of benzopyranone derivatives that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. The information compiled is based on established synthetic methodologies and highlights the utility of this specific boronic acid derivative in generating compounds with potential therapeutic applications in neurology and psychiatry.

Introduction to GABA-A Receptor Modulation

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for a wide range of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants. Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of the endogenous ligand, GABA, thereby increasing inhibitory neurotransmission. Benzopyranone (chromen-4-one) scaffolds have emerged as a promising structural class for the development of novel GABA-A receptor modulators. The strategic introduction of aryl substituents, such as the 3,5-dimethoxyphenyl group, onto the benzopyranone core can significantly influence the potency and selectivity of these compounds.

Role of this compound

This compound serves as a key building block for introducing the 3,5-dimethoxyphenyl moiety onto a target scaffold, typically via a Suzuki-Miyaura cross-coupling reaction. This specific substituent is of interest in medicinal chemistry due to its electronic and steric properties, which can contribute to favorable interactions with the binding sites of biological targets like the GABA-A receptor.

Synthetic Application: Suzuki-Miyaura Coupling for Benzopyranone Arylation

The primary application of this compound in this context is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a halogenated benzopyranone precursor, most commonly a 3-bromo- or 3-iodobenzopyranone. This reaction forms a carbon-carbon bond between the benzopyranone core and the 3,5-dimethoxyphenyl group.

Experimental Workflow

The general workflow for the synthesis and evaluation of these GABA-A receptor modulators is depicted below.

Caption: General workflow from synthesis to biological evaluation.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a 3-(3,5-dimethoxyphenyl)benzopyranone derivative.

Reaction Scheme:

3-Bromobenzopyranone + this compound → 3-(3,5-Dimethoxyphenyl)benzopyranone

Materials:

-

3-Bromobenzopyranone

-

This compound

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Sodium carbonate, Potassium carbonate)

-

Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add 3-bromobenzopyranone (1 equivalent), this compound (1.2-1.5 equivalents), and a suitable base (2-3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas. This cycle should be repeated three times.

-

Add the degassed solvent to the reaction mixture.

-

Add the palladium catalyst (0.05-0.1 equivalents) to the mixture.

-

The reaction mixture is heated to a temperature between 80-110 °C and stirred for 4-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3,5-dimethoxyphenyl)benzopyranone derivative.

Quantitative Data Summary

While specific quantitative data for a range of 3-(3,5-dimethoxyphenyl)benzopyranone derivatives as GABA-A receptor modulators is not available in a single comprehensive source, the following table presents a hypothetical representation of typical data that would be generated and presented for such a series of compounds.

| Compound ID | R Groups on Benzopyranone | Suzuki Coupling Yield (%) | GABA-A Receptor Binding Affinity (Ki, nM) | Efficacy (% Potentiation of GABA response) |

| BP-1 | H | 75 | 50 | 120 |

| BP-2 | 6-Chloro | 72 | 35 | 150 |

| BP-3 | 7-Methoxy | 80 | 80 | 110 |

| BP-4 | 6,8-Dichloro | 68 | 20 | 180 |

GABA-A Receptor Signaling Pathway

The synthesized benzopyranone derivatives act as positive allosteric modulators at the GABA-A receptor, which is a ligand-gated ion channel. Their mechanism of action does not involve direct activation of the receptor but rather an enhancement of the inhibitory effects of GABA.

Caption: Simplified GABA-A receptor signaling pathway.

Conclusion

This compound is a valuable reagent for the synthesis of novel benzopyranone-based positive allosteric modulators of the GABA-A receptor. The Suzuki-Miyaura coupling provides an efficient method for the introduction of the 3,5-dimethoxyphenyl moiety, which can confer desirable pharmacological properties to the benzopyranone scaffold. Further investigation into the structure-activity relationships of these compounds may lead to the development of new therapeutic agents for a variety of neurological disorders.

Application of 3,5-Dimethoxyphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxyphenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with a wide range of biological activities. Its unique electronic and structural properties, conferred by the two electron-donating methoxy groups, make it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction enables the formation of carbon-carbon bonds, providing a powerful tool for the construction of biaryl and heteroaryl scaffolds present in many pharmacologically active compounds.

This document provides detailed application notes on the use of this compound in the synthesis of bioactive molecules, particularly in the development of anticancer agents. It includes a summary of quantitative data for synthesized compounds, detailed experimental protocols for key reactions, and visualizations of relevant signaling pathways and experimental workflows.

Key Applications in Medicinal Chemistry

The 3,5-dimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active compounds, including resveratrol analogues and kinase inhibitors. Its incorporation into molecular scaffolds has been shown to enhance potency and selectivity for various therapeutic targets.

Synthesis of Resveratrol Analogues

Resveratrol, a naturally occurring polyphenol, exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often limited by poor bioavailability. Medicinal chemists have utilized this compound to synthesize a variety of resveratrol analogues with improved pharmacological profiles. The 3,5-dimethoxy substitution pattern is a common feature in many potent resveratrol derivatives.

Development of Anticancer Agents

A significant application of this compound lies in the development of novel anticancer agents. The resulting compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis.

Tubulin Polymerization Inhibition: Several compounds synthesized using this compound have been identified as potent inhibitors of tubulin polymerization.[2][3][4] By binding to the colchicine site on β-tubulin, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.